molecular formula C32H64 B107825 1-Dotriacontene CAS No. 18435-55-7

1-Dotriacontene

Cat. No.: B107825
CAS No.: 18435-55-7
M. Wt: 448.8 g/mol
InChI Key: WMRDPJYQERQCEP-UHFFFAOYSA-N
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Description

1-Dotriacontene is a long-chain hydrocarbon with the molecular formula C₃₂H₆₄. It is an alkene, specifically a linear alpha-olefin, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is notable for its high molecular weight and long carbon chain, making it a subject of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dotriacontene can be synthesized through several methods, including:

    Oligomerization of Ethylene: This method involves the polymerization of ethylene in the presence of a catalyst to form long-chain alkenes. The reaction conditions typically include high pressure and temperature, along with the use of a transition metal catalyst.

    Reduction of 1-Dotriacontanol: This method involves the reduction of 1-dotriacontanol using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to produce this compound.

Industrial Production Methods:

    Petrochemical Processes: In industrial settings, this compound can be produced as a byproduct of the Fischer-Tropsch synthesis, which converts carbon monoxide and hydrogen into hydrocarbons.

Chemical Reactions Analysis

Types of Reactions: 1-Dotriacontene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, typically using oxidizing agents such as potassium permanganate (KMnO₄) or ozone (O₃). The major products formed are alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions involve the addition of hydrogen to the compound, often using reducing agents like hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt). The major product formed is 1-dotriacontane.

    Substitution: In substitution reactions, one atom or group in the compound is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), ozone (O₃)

    Reducing Agents: Hydrogen gas (H₂), lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Catalysts: Palladium (Pd), platinum (Pt), cobalt (Co), iron (Fe)

Major Products:

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: 1-Dotriacontane

    Substitution: Haloalkanes

Scientific Research Applications

1-Dotriacontene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-dotriacontene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions, where the double bond opens up to form new bonds with other atoms or molecules. This reactivity is crucial in its role as an intermediate in chemical synthesis. Additionally, its long carbon chain allows it to interact with hydrophobic regions of biological membranes, influencing membrane fluidity and protein function .

Comparison with Similar Compounds

1-Dotriacontene can be compared with other long-chain alkenes and alkanes, such as:

    1-Triacontene (C₃₀H₆₀): Similar in structure but with two fewer carbon atoms. It shares similar chemical properties but has a lower molecular weight and melting point.

    1-Tetratriacontene (C₃₄H₆₈): Similar in structure but with two more carbon atoms. It has a higher molecular weight and melting point compared to this compound.

    1-Dotriacontane (C₃₂H₆₆): The fully saturated analog of this compound, lacking the double bond.

This compound stands out due to its specific chain length and the presence of a double bond, which imparts unique reactivity and physical properties compared to its saturated and shorter-chain counterparts.

Properties

IUPAC Name

dotriacont-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-32H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRDPJYQERQCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171563
Record name 1-Dotriacontene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18435-55-7
Record name 1-Dotriacontene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18435-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Dotriacontene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018435557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dotriacontene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dotriacontan-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-DOTRIACONTENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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